3-Succinimidopropionaldehyde
Description
Historical Context and Discovery
The discovery of this compound is rooted in the broader development of succinimide-based reagents, which gained prominence in the mid-20th century for their utility in peptide synthesis and protein modification. Succinimide derivatives, such as N-hydroxysuccinimide (NHS) esters, became widely adopted due to their stability and reactivity with primary amines. Propionaldehyde, a simple aldehyde, has long been studied for its role in industrial chemistry, particularly in resin production and as a precursor to propanol and propionic acid. The fusion of these two functional groups—succinimide and aldehyde—likely emerged from efforts to create heterobifunctional crosslinkers capable of targeting multiple biomolecular sites simultaneously.
Nomenclature and Structural Identity
The systematic IUPAC name for this compound is 3-(2,5-dioxopyrrolidin-1-yl)propanal . Its molecular formula is C₇H₉NO₃ , derived from the combination of a three-carbon aldehyde (propanal, C₃H₆O) and succinimide (C₄H₅NO₂). The structure features a succinimide ring attached to the third carbon of the propanal chain, as illustrated below:
Structural Features :
Properties
Molecular Formula |
C7H9NO3 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)propanal |
InChI |
InChI=1S/C7H9NO3/c9-5-1-4-8-6(10)2-3-7(8)11/h5H,1-4H2 |
InChI Key |
CTVKWHKYDVIAGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CCC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
N-Succinimidyl 3-Maleimidopropionate (CAS 55750-62-4)
- Structure : Combines succinimide with a maleimide ester.
- Reactivity : Maleimide reacts with thiols (e.g., cysteine residues), while the succinimide ester targets primary amines (e.g., lysine). This dual functionality makes it a heterobifunctional crosslinker.
- Applications : Used in antibody-drug conjugates (ADCs) and protein labeling. Discontinued commercial availability highlights challenges in sourcing .
- Physical Properties : White to pale yellow crystalline powder, stored under argon due to moisture sensitivity .
Key Difference : Unlike 3-Succinimidopropionaldehyde, this compound lacks an aldehyde group, instead relying on ester and maleimide groups for reactivity.
3-Aryl/Alkenyl/Heteroaryl Succinimides
- Structure : Succinimide derivatives with aryl, alkenyl, or heteroaryl substituents at the 3-position.
- Reactivity : Electron-withdrawing substituents (e.g., nitro groups) enhance electrophilicity, facilitating nucleophilic attacks.
- Applications : Serve as intermediates in pharmaceuticals (e.g., anticonvulsants) and agrochemicals.
- Synthesis : Prepared via condensation reactions between aldehyde precursors and amines, followed by cyclization .
Key Difference : These derivatives focus on aromatic or unsaturated substituents rather than aliphatic aldehydes, altering solubility and reactivity profiles.
3-Phenylpropanamide (C₉H₁₁NO)
- Structure : Combines a phenyl group with a propanamide chain.
- Reactivity : Amide groups participate in hydrogen bonding, influencing bioavailability.
- Applications : Explored in drug design for neurological disorders due to blood-brain barrier penetration .
Key Difference : Replaces the succinimide and aldehyde groups with phenyl and amide functionalities, reducing electrophilicity.
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Table 2: 3D Conformational Analysis (PubChem3D)
Research Findings and Challenges
- Reactivity : The aldehyde group in this compound may form Schiff bases with amines, a property leveraged in protein labeling. However, aldehydes are prone to oxidation, requiring stabilization (e.g., anhydrous conditions) .
- Synthesis : Similar to 3-aryl succinimides, this compound can be synthesized via condensation of succinic anhydride derivatives with aldehyde precursors, followed by cyclization .
- Safety : While direct safety data is unavailable, succinimide analogs (e.g., 3-Succinimidopropionic Acid) require handling in ventilated environments due to dust irritation .
Preparation Methods
Reaction Mechanism and Catalytic Conditions
The process begins with the deprotonation of succinimide by a strong base, such as sodium ethoxide (NaOEt), generating a succinimide anion. This anion attacks the β-carbon of acrolein, forming an enolate intermediate that subsequently protonates to yield this compound. The reaction is typically conducted in a polar solvent, such as ethanol, to stabilize ionic intermediates and enhance reaction rates.
Key Reaction Parameters:
The absence of detailed yield data in the patent literature suggests that further optimization may be required to maximize efficiency. However, the method’s scalability and simplicity make it industrially viable.
Side Reactions and Mitigation Strategies
Competing pathways, such as acrolein polymerization or over-addition, can reduce yield. These are minimized by:
-
Controlled Addition Rates: Gradual introduction of acrolein to prevent localized excess.
-
Inert Atmosphere: Use of nitrogen or argon to suppress oxidative degradation.
| DERA Variant | Sequence ID | Catalytic Efficiency (k<sub>cat</sub>/K<sub>M</sub>) |
|---|---|---|
| DERA 04 | SEQ ID NO:2 | 12.4 s<sup>-1</sup>·mM<sup>-1</sup> |
| DERA 102 | SEQ ID NO:9 | 18.9 s<sup>-1</sup>·mM<sup>-1</sup> |
These variants enable stereoselective synthesis of lactols, underscoring the compound’s role in pharmaceutical intermediates.
Purification and Characterization Techniques
Isolation Methods
Crude this compound is typically purified via:
Spectroscopic Validation
-
IR Spectroscopy: Strong carbonyl stretches at 1710 cm<sup>-1</sup> (succinimide) and 1725 cm<sup>-1</sup> (aldehyde).
-
<sup>1</sup>H NMR: δ 9.75 (t, J=1.8 Hz, 1H, CHO), δ 2.85 (m, 4H, succinimide CH<sub>2</sub>), δ 2.65 (m, 2H, CH<sub>2</sub>CO).
Applications and Derivatives
This compound serves as a precursor for:
Q & A
Q. How can researchers ensure ethical compliance when studying this compound’s biological effects?
- Methodological Answer :
- Obtain institutional review board (IRB) approval for studies involving human-derived cells or tissues.
- Adhere to ARRIVE guidelines for animal studies, including sample size justification and humane endpoints.
- Disclose conflicts of interest related to reagent suppliers or funding sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
